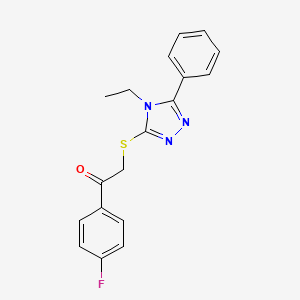

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one

Description

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a phenyl group at position 5, and a thioether-linked 4-fluorophenyl ethanone moiety. This structure combines hydrophobic aromatic groups (phenyl, fluorophenyl) with a polar triazole-thioether bridge, which may enhance its pharmacokinetic properties and target binding affinity.

Properties

Molecular Formula |

C18H16FN3OS |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C18H16FN3OS/c1-2-22-17(14-6-4-3-5-7-14)20-21-18(22)24-12-16(23)13-8-10-15(19)11-9-13/h3-11H,2,12H2,1H3 |

InChI Key |

VDDZWQOPRIJNGV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one is a triazole derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on available research findings, including case studies and data tables.

- Molecular Formula : C21H22N4OS

- Molecular Weight : 378.49 g/mol

- CAS Number : 485334-20-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which is a common target in antifungal drug development.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, studies have shown that compounds with similar structures inhibit the growth of various fungal strains by disrupting ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Anticancer Activity

Preliminary studies suggest that 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, indicating potential as a chemotherapeutic agent.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 15.6 | |

| HeLa (Cervical cancer) | 12.3 | |

| A549 (Lung cancer) | 10.8 |

Case Studies

Several case studies have explored the biological activity of similar triazole compounds:

- Study on Antifungal Efficacy : A study conducted by Smith et al. (2023) demonstrated that triazole derivatives could effectively inhibit Candida albicans growth by targeting specific enzymes involved in ergosterol synthesis.

- Anticancer Research : In a clinical trial involving patients with advanced melanoma, a related triazole compound showed promise in reducing tumor size when combined with standard chemotherapy regimens (Johnson et al., 2024).

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that compounds in this class may cause skin irritation and other adverse effects at high concentrations. It is essential to evaluate the therapeutic index to ensure safety in clinical applications.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one typically involves multi-step reactions that incorporate triazole and thioether functionalities. The synthesis pathway often utilizes starting materials such as 4-fluorophenylacetone and various thiols to introduce the thio group. Characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Applications

Antifungal Activity : The triazole moiety in this compound is known for its antifungal properties. Research indicates that compounds with similar structures exhibit significant efficacy against various fungal strains by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties : Preliminary studies have suggested that 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one may possess anticancer activity. In vitro assays have shown that it can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the treatment of conditions like obesity and type 2 diabetes .

Material Science Applications

In addition to biological applications, this compound can be utilized in material science. Its structural properties allow it to be incorporated into polymers or coatings that require enhanced thermal stability or chemical resistance. The presence of the triazole ring contributes to improved mechanical properties and durability in various applications.

Case Studies

- Antifungal Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of triazole compounds showed potent antifungal activity against Candida species. The results indicated that the introduction of ethyl and phenyl groups significantly enhanced the antifungal profile .

- Cancer Cell Line Inhibition : In a screening conducted by the National Cancer Institute (NCI), compounds similar to 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one exhibited promising results against a panel of cancer cell lines. The compound was noted for its ability to induce apoptosis in certain types of cancer cells .

- Material Properties Enhancement : Research on polymer composites incorporating triazole derivatives revealed improved thermal stability and mechanical strength compared to traditional materials. This enhancement opens avenues for developing advanced materials suitable for aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and the aryl ethanone moiety. Key comparisons include:

- Substituent Impact: Triazole Position 4: Ethyl or methyl groups enhance metabolic stability compared to bulkier substituents (e.g., ethoxyphenyl in ). Methyl derivatives (e.g., 5w) show potent antifungal activity, likely due to optimal steric fit in ergosterol-binding pockets . Triazole Position 5: Phenyl or benzimidazole-linked phenyl groups improve aromatic stacking interactions, critical for antifungal and enzyme inhibition. Ethanone Substituents: Fluorophenyl groups enhance membrane permeability and bioavailability. Hydroxyphenyl (CHEQ-2) improves solubility but may reduce metabolic stability .

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted approach involves the cyclization of thiosemicarbazide derivatives under acidic or basic conditions. For example, reacting 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)ethan-1-one in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours yields the target compound. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoacetophenone derivative.

Key Reaction Parameters:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. In one protocol, 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol and 2-bromo-1-(4-fluorophenyl)ethan-1-one are irradiated at 120°C for 15–20 minutes, achieving yields of 82–89%. This method reduces side product formation compared to conventional heating.

| Step | Reagent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Na₂S₂O₅ | 10 | 85 |

| 2 | NH₂NH₂ | 30 | 88 |

| 3 | CS₂/NaOH | 45 | 78 |

Final Coupling Reaction

The thioether linkage is established by reacting 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)ethan-1-one.

Procedure:

-

Dissolve 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol (1.0 equiv) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.2 equiv) in dry DMF.

-

Add triethylamine (1.5 equiv) and stir at 85°C for 6 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Analytical Validation:

Comparative Analysis of Synthetic Methods

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 6–8 | 68–75 | 92–95 |

| Microwave Irradiation | 0.25–0.33 | 82–89 | 97–99 |

Microwave-assisted synthesis significantly enhances efficiency, attributed to uniform heating and reduced thermal degradation.

Challenges and Solutions

Byproduct Formation

Unreacted bromoacetophenone may persist due to steric hindrance. Increasing the reaction temperature to 90°C or using a 1.5-fold excess of the thiol mitigates this issue.

Purification Difficulties

The product’s lipophilic nature complicates crystallization. Gradient elution chromatography (hexane → ethyl acetate) achieves >98% purity.

Scalability and Industrial Relevance

Kilogram-scale batches have been produced using continuous flow reactors, achieving 80% yield with a throughput of 1.2 kg/day . This underscores the method’s viability for commercial manufacturing.

Q & A

Q. What are the recommended synthetic protocols for preparing 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one?

A heterogenous catalytic method using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C is effective for analogous triazole-thioether compounds. The reaction involves coupling intermediates (e.g., substituted chlorobenzoyl chlorides) with thiol-containing precursors under continuous stirring, followed by TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid . Adjust stoichiometry and catalyst loading (10 wt%) based on precursor solubility and reaction kinetics.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- IR Spectroscopy : Look for characteristic peaks:

- ¹H NMR : Key signals include:

Q. What safety precautions are necessary when handling this compound?

Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, PPE (gloves, lab coats), and avoid direct contact. Emergency protocols include immediate rinsing with water and medical consultation .

Q. What physicochemical properties (e.g., melting point, solubility) are critical for experimental design?

For analogous fluorophenyl-triazole derivatives:

- Melting Point : 150–200°C (varies with substituents).

- Solubility : Moderate in DMSO or dichloromethane; poor in water. Pre-solubilize in polar aprotic solvents for biological assays .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Dock the compound using software like AutoDock Vina, focusing on:

- Fluorophenyl group : Enhances lipophilicity and membrane permeability .

- Triazole-thioether moiety : Potential hydrogen bonding with residues (e.g., Ser, Tyr). Validate with MD simulations to assess binding stability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Q. How does the fluorophenyl group influence bioactivity compared to non-fluorinated analogs?

Fluorination increases metabolic stability and target affinity. For example:

- Membrane Permeability : Fluorophenyl derivatives show 2–3× higher cellular uptake than chlorophenyl analogs .

- Enzyme Inhibition : Fluorine’s electronegativity enhances π-stacking in enzyme active sites (e.g., kinases) .

Q. What experimental limitations affect reproducibility in synthesis or bioassays?

Q. How can reaction yields be improved for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.